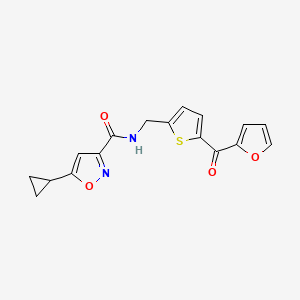
5-cyclopropyl-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, thiophene, and isoxazole are all heterocyclic organic compounds, which means they contain a ring structure made up of at least two different elements . Carboxamide is a functional group that consists of a carbonyl (C=O) and an amine (NH2). These components are often found in biologically active compounds and have a wide range of medicinal activities .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves the (3 + 2) cycloaddition reaction of an alkyne and a nitrile oxide . Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis
The molecular structure of these compounds can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods, including melting point determination, infrared spectroscopy, and nuclear magnetic resonance .Scientific Research Applications
Synthesis and Biological Applications
The scientific research involving derivatives of isoxazole, such as 5-cyclopropyl-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide, has shown promising results in several areas, particularly in the development of compounds with antiprotozoal, antimicrobial, and nematicidal activities. These compounds have been synthesized through various chemical reactions, demonstrating the versatility and potential of isoxazole derivatives in medicinal chemistry.
Antiprotozoal Activities : Research has demonstrated the synthesis of dicationic 3,5-diphenylisoxazoles and their analogues, which exhibit significant antiprotozoal activities. These compounds have been tested against pathogens such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing potent inhibitory concentrations (IC50) with selectivity indices suggesting their potential as therapeutic agents (Patrick et al., 2007).
Cycloaddition Reactions : The compound's structural components, specifically the furan and thiophene moieties, have been explored in cycloaddition reactions. Such reactions are fundamental in synthesizing various heterocyclic compounds, which are crucial in developing pharmaceuticals and materials science (Iwakura et al., 1968).
Antimicrobial and Nematicidal Activities : The structural motifs present in this compound have been used to synthesize compounds exhibiting antimicrobial and nematicidal activities. These studies indicate the potential of such derivatives in agricultural applications to protect crops from pests and diseases (Reddy et al., 2010).
Physicochemical Characterization and Metal Complexes : Research into carboxamides and their metal complexes, incorporating the furan and thiophene rings, reveals applications beyond biological activity. These studies involve characterizing the physicochemical properties and exploring the complexes' antibacterial activities, showing the broad applicability of these compounds in materials science and as potential antibacterial agents (Aktan et al., 2017).
Mechanism of Action
While the specific mechanism of action for this compound is not available, compounds containing isoxazole, furan, and thiophene moieties have been shown to have a variety of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Future Directions
properties
IUPAC Name |
5-cyclopropyl-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-16(13-2-1-7-22-13)15-6-5-11(24-15)9-18-17(21)12-8-14(23-19-12)10-3-4-10/h1-2,5-8,10H,3-4,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDVEXWRRXWYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2694821.png)
![4-iodo-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2694822.png)
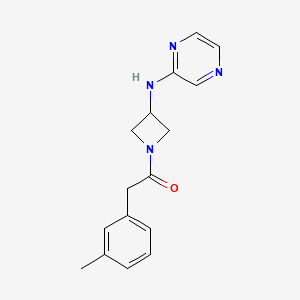

![3-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2694825.png)
![1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol](/img/structure/B2694827.png)
![N-(4-ethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2694829.png)
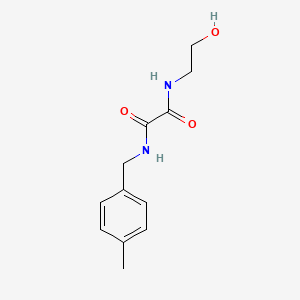
![[4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2694831.png)

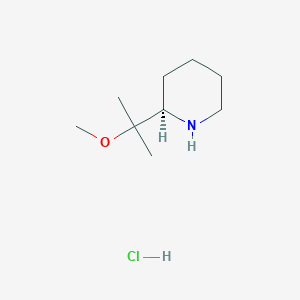
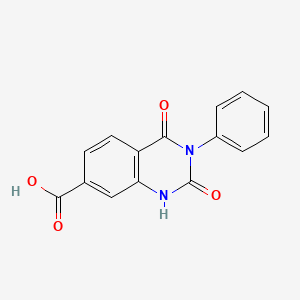
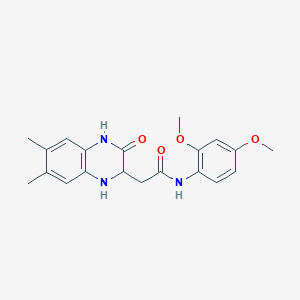
![N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B2694842.png)